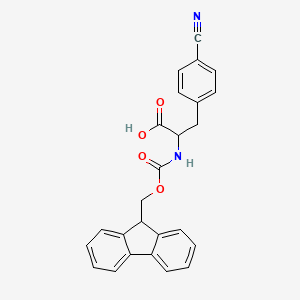

fmoc-dl-4-cyanophenylalanine

Description

Significance of Unnatural Amino Acids in Peptide and Protein Science

Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are those not found among the 20 standard genetically coded amino acids. nih.gov Their deliberate incorporation into peptides and proteins is a cornerstone of modern chemical biology and drug discovery. sigmaaldrich.com This strategy allows researchers to introduce novel chemical functionalities, structural constraints, and physicochemical properties into biological molecules, thereby expanding their functional diversity far beyond what is offered by nature. nih.govnih.gov

The significance of UAAs stems from several key advantages:

Structural Control and Conformational Constraints: The introduction of rigid or uniquely shaped UAAs can be used to control the three-dimensional structure of a peptide, locking it into a specific conformation that is optimal for binding to a biological target. nih.govcpcscientific.com

Molecular Probes: Many UAAs are designed to act as molecular probes. They can be equipped with spectroscopic or bioorthogonal handles that allow researchers to study complex biological processes like protein folding, protein-protein interactions, and enzyme activity with high precision. nih.govsigmaaldrich.com

Expansion of Chemical Functionality: UAAs can introduce a vast array of chemical groups not found in natural proteins, such as halogens, azides, alkynes, and nitriles. cpcscientific.com These groups can serve as sites for specific chemical modifications, bioconjugation, or can directly participate in molecular interactions. chemimpex.com

By leveraging these properties, scientists can construct diverse combinatorial libraries for high-throughput screening, design novel therapeutic agents with high potency and selectivity, and create powerful tools to unravel the intricate mechanisms of biological systems. sigmaaldrich.comcpcscientific.com

Overview of Fmoc-DL-4-Cyanophenylalanine as a Versatile Chemical Building Block and Probe

This compound stands out as a particularly useful UAA due to its dual functionality. It serves as both a structural component in peptide synthesis and as a sensitive spectroscopic probe.

As a Chemical Building Block:

The "Fmoc" portion of the name refers to the 9-fluorenylmethoxycarbonyl group, a base-labile protecting group essential for Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.comgenscript.com SPPS is a highly efficient and widely used method for the chemical synthesis of peptides in a controlled, stepwise manner. chemimpex.com this compound, in its L- or D-isomeric forms, is used as a building block to introduce the 4-cyanophenylalanine residue at specific positions within a peptide sequence. chemimpex.compeptide.com The incorporation of this UAA can influence the peptide's structural and biological properties. smolecule.com Furthermore, the cyano group itself can act as a chemical handle, allowing for post-synthesis modifications. For instance, it can be reduced to an amine, fundamentally altering the charge and interactive properties of the resulting peptide. peptide.comsmolecule.com

As a Spectroscopic Probe:

The true power of incorporating 4-cyanophenylalanine (pCNPhe or PheCN) lies in the unique properties of its cyano (C≡N) group. This group functions as a highly sensitive vibrational and fluorescent probe. rsc.orgresearchgate.net

Infrared (IR) Probe: The C≡N stretching vibration absorbs in a region of the infrared spectrum (around 2100–2400 cm⁻¹) where proteins themselves are largely transparent. acs.orgnih.govnih.gov This "transparent window" allows the nitrile signal to be detected with minimal interference from the rest of the protein, providing a clear and specific readout. acs.org The exact frequency of the C≡N stretch is exquisitely sensitive to its local environment, including electrostatics, hydrogen bonding, and solvation. acs.orgacs.org This makes pCNPhe an exceptional probe for mapping local electric fields, hydration states, and conformational changes within proteins. rsc.orgacs.orgnih.gov

Fluorescent Probe: The 4-cyanophenylalanine residue also possesses useful fluorescence properties. Its fluorescence emission is sensitive to the polarity of its surroundings and can be used to monitor protein binding and folding events. researchgate.netnih.gov It has a larger fluorescence quantum yield than natural phenylalanine and can be selectively excited, making it a versatile fluorophore for studying protein interactions, including through Förster resonance energy transfer (FRET). rsc.orgresearchgate.net

The combination of these roles makes this compound a versatile tool, enabling the synthesis of modified peptides that can report on their own local environment and interactions within complex biological systems. nih.gov

Physicochemical Properties of Fmoc-Protected Cyanophenylalanine Isomers

| Property | Fmoc-L-4-cyanophenylalanine | Fmoc-D-4-cyanophenylalanine |

|---|---|---|

| CAS Number | 173963-93-4 nih.gov | 205526-34-7 nih.gov |

| Molecular Formula | C₂₅H₂₀N₂O₄ nih.gov | C₂₅H₂₀N₂O₄ nih.gov |

| Molecular Weight | 412.44 g/mol sigmaaldrich.com | 412.44 g/mol nih.gov |

| Appearance | White to beige powder sigmaaldrich.com | Solid sigmaaldrich.com |

| Primary Application | Fmoc solid-phase peptide synthesis sigmaaldrich.com | Peptide synthesis sigmaaldrich.com |

Scope and Research Imperatives for this compound Studies

The application of this compound and the resulting pCNPhe probe is a dynamic and expanding area of research. Current studies have successfully used it to investigate protein folding, ligand binding, and molecular recognition in various proteins. acs.orgnih.gov However, the full potential of this tool is still being explored, and several research imperatives are driving the field forward.

A primary goal is to apply this probe to increasingly complex biological questions and systems. This includes moving from in vitro studies of purified proteins to investigations within the crowded and heterogeneous environment of living cells. bohrium.com Developing and refining methods for the genetic incorporation of pCNPhe into proteins in cellular contexts is crucial for this transition. nih.gov This allows for the study of protein structure and dynamics in their native functional state.

Another key area is the integration of data from pCNPhe probes with other advanced techniques. Combining IR spectroscopy with X-ray crystallography and molecular dynamics (MD) simulations provides a powerful, multifaceted approach to interpret the spectroscopic data with atomic-level detail. nih.gov This correlative approach allows researchers to build a more complete picture of the complex local environments within a protein. nih.gov

Future research will likely focus on:

Simultaneous Multi-Site Probing: Utilizing isotopologues of pCNPhe (e.g., containing ¹³C or ¹⁵N) to probe multiple sites within a single protein simultaneously, providing a more global view of conformational changes and allosteric communication. acs.org

Time-Resolved Spectroscopy: Employing ultrafast spectroscopic techniques to track dynamic processes, such as protein folding or enzyme catalysis, in real-time with residue-specific resolution. nih.govmdpi.com

Probing Disease-Related Processes: Applying pCNPhe to study protein misfolding and aggregation associated with amyloid diseases, leveraging the probe's sensitivity to changes in secondary structure and intermolecular interactions. nih.govbohrium.com

Expanding the Probe's Utility: Exploring the ortho and meta isomers of cyanophenylalanine (2-cyanophenylalanine and 3-cyanophenylalanine) to create a family of spectroscopic reporters with subtly different properties, which can be used interchangeably or in tandem to capture a wider range of structural information. rsc.orgrsc.org

Continued innovation in the synthesis, incorporation, and application of this compound will ensure its place as an indispensable tool in the chemical biologist's arsenal (B13267) for dissecting protein structure, dynamics, and function.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPKKUTWCGYCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402251 | |

| Record name | AG-E-83606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265321-37-7 | |

| Record name | 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265321-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-E-83606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Dl 4 Cyanophenylalanine Incorporation

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. bachem.com The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach due to its milder deprotection conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) method. nih.goviris-biotech.de

Fmoc-Based SPPS Protocols for Fmoc-DL-4-Cyanophenylalanine Integration

The incorporation of this compound into a growing peptide chain via Fmoc-based SPPS follows a standard cycle of deprotection and coupling. nih.govspringernature.com The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edu This exposes a free amine for the subsequent coupling reaction.

The incoming this compound is then activated and coupled to the free amine. Common activating reagents include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). sigmaaldrich.com These reagents, in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), facilitate the formation of an amide bond. bachem.com The cyano group on the phenylalanine side chain is stable to the standard conditions of Fmoc-SPPS, including repeated piperidine treatments for Fmoc removal and final cleavage from the resin with trifluoroacetic acid (TFA).

A general manual Fmoc-SPPS protocol for incorporating this compound is as follows:

Swell the resin: The solid support (e.g., Rink amide resin for a C-terminal amide) is swollen in a suitable solvent like DMF. uci.edu

Fmoc deprotection: The resin is treated with 20% piperidine in DMF for a short period (e.g., 10-20 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is followed by thorough washing with DMF to remove the piperidine and the dibenzofulvene byproduct.

Coupling: The this compound (typically 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF. This activated mixture is then added to the deprotected resin and allowed to react for a specified time (e.g., 30 minutes to a few hours). publish.csiro.au

Washing: The resin is washed extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts. publish.csiro.au

Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired sequence.

Cleavage and deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, most commonly containing TFA and scavengers like triisopropylsilane (B1312306) (TIS) and water. sigmaaldrich-jp.com

Table 1: Standard Reagents in Fmoc-SPPS for this compound Incorporation

| Step | Reagent | Purpose | Typical Conditions |

| Resin Swelling | Dimethylformamide (DMF) or Dichloromethane (DCM) | Prepares the resin for synthesis | 30-60 minutes at room temperature |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc group | 2 x 10 minutes at room temperature |

| Amino Acid Activation/Coupling | This compound, HBTU/HATU, DIPEA/NMM | Forms the peptide bond | 30-120 minutes at room temperature |

| Washing | DMF, DCM, Isopropanol | Removes excess reagents and byproducts | Multiple washes between deprotection and coupling steps |

| Cleavage and Deprotection | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water | Cleaves the peptide from the resin and removes side-chain protecting groups | 2-4 hours at room temperature |

Stereochemical Considerations in this compound Incorporation

A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. nih.gov Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation step of the coupling reaction. peptide.com The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily epimerize.

When using this compound, a racemic mixture of the D- and L-isomers is intentionally incorporated. However, it is crucial to prevent further racemization of other chiral amino acids within the peptide sequence during the coupling of this compound.

Several strategies are employed to minimize racemization during SPPS:

Use of Additives: The addition of reagents like HOBt (1-hydroxybenzotriazole) or its more reactive analogue, HOAt, to the coupling mixture can suppress oxazolone (B7731731) formation and thus reduce racemization. highfine.com

Choice of Coupling Reagent: Carbodiimide-based reagents like DIC, when used alone, are more prone to causing racemization. Their combination with additives like HOBt or OxymaPure is a standard practice to ensure chiral purity. bachem.com

Base Selection: Stronger bases and higher concentrations of base can increase the rate of racemization. Using a weaker base like NMM or a sterically hindered base like DIPEA in minimal necessary amounts is advisable. highfine.com

Protecting Groups: Urethane-based Nα-protecting groups like Fmoc are known to suppress racemization compared to other types of protecting groups. nih.gov

For certain amino acids that are particularly prone to racemization, such as histidine and cysteine, specific side-chain protection strategies and optimized coupling protocols are essential to maintain stereochemical integrity. nih.govpeptide.com While this compound itself is a racemic mixture, understanding and controlling racemization is paramount for the synthesis of well-defined peptides containing this and other chiral residues.

Genetic Encoding and Bioorthogonal Protein Incorporation

While SPPS is a powerful technique for synthesizing peptides, the production of large proteins containing non-canonical amino acids is often better achieved through biological methods. The genetic code expansion allows for the site-specific incorporation of unnatural amino acids (Uaas) into proteins in living cells or in cell-free translation systems.

Engineered Aminoacyl-tRNA Synthetase/tRNA Pairs for Site-Specific Integration

The central components for genetic code expansion are an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This pair must be "orthogonal," meaning it does not cross-react with any of the endogenous aaRSs, tRNAs, or amino acids in the host organism. acs.org

The process involves:

Repurposing a Codon: A codon, typically a stop codon like the amber codon (UAG), is repurposed to encode the Uaa.

Engineered tRNA: A tRNA is engineered to recognize this repurposed codon. For the amber codon, this would be an amber suppressor tRNA with the anticodon CUA.

Engineered aaRS: An aaRS is evolved to specifically recognize and charge the engineered tRNA with the desired Uaa, in this case, 4-cyanophenylalanine. This is the most challenging step and often involves rounds of positive and negative selection to ensure high fidelity and efficiency.

Several orthogonal aaRS/tRNA pairs have been developed for the incorporation of 4-cyanophenylalanine. For example, researchers have evolved the Methanococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its corresponding tRNA to specifically incorporate 4-cyanophenylalanine in response to the UAG codon in E. coli. The Boxer laboratory has also utilized 4-cyanophenylalanine in their studies by incorporating it into Ribonuclease S via SPPS of peptide fragments, highlighting its utility as a vibrational probe. acs.org

Cell-Free and Cellular Systems for Unnatural Amino Acid Mutagenesis

The incorporation of 4-cyanophenylalanine can be achieved in both cellular (in vivo) and cell-free (in vitro) protein synthesis systems. acs.org

Cellular Systems: In vivo incorporation in organisms like E. coli involves transforming the cells with plasmids encoding the engineered orthogonal aaRS and tRNA, as well as the target protein containing the repurposed codon at the desired position. The Uaa, 4-cyanophenylalanine, is then added to the cell culture medium and is incorporated into the expressed protein.

Cell-Free Systems: Cell-free protein synthesis systems, typically derived from E. coli lysates, offer several advantages for Uaa incorporation. They are open systems, allowing for direct control over the concentration of components, including the Uaa. This can lead to higher incorporation efficiencies and is particularly useful for producing toxic proteins. The process involves adding the plasmids for the orthogonal pair and the target protein, along with 4-cyanophenylalanine, to the cell-free reaction mixture.

The ability to genetically encode 4-cyanophenylalanine provides a powerful avenue for creating proteins with novel properties. The cyano group can be used as an infrared probe to study protein dynamics and electric fields within proteins, or as a chemical handle for bioorthogonal ligation reactions to attach other molecules, such as fluorescent dyes or drugs. acs.org

Strategies for Efficient Viral Delivery System for Unnatural Amino Acid Mutagenesis in Mammalian Cells

The site-specific incorporation of unnatural amino acids (UAAs) into proteins within mammalian cells is a powerful technique for probing and manipulating protein function. pnas.org This process, known as unnatural amino acid mutagenesis, relies on the co-expression of several components: an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS)/suppressor tRNA pair, and a target gene containing a codon (often a nonsense or frameshift codon) that is recognized by the suppressor tRNA. nih.govaddgene.org A significant challenge in this field is the development of robust and efficient methods to deliver this genetic machinery into mammalian cells. Viral vectors have emerged as a highly effective solution to this delivery problem. nih.govnih.gov

Researchers have developed viral delivery systems that can efficiently transduce a wide variety of mammalian cells, enabling the expression of proteins containing UAAs like 4-cyanophenylalanine. pnas.orgnih.gov An ideal viral vector for this purpose must possess a large cargo capacity to accommodate the multiple genetic components required and have a stable genome that can tolerate the insertion of multiple expression cassettes, particularly for the suppressor tRNA, which is often a limiting factor for incorporation efficiency in mammalian cells. pnas.orgnih.gov

Baculovirus-Based Delivery Systems

A prominent strategy involves the use of baculovirus-based vectors. pnas.orgnih.gov These vectors are advantageous due to their large double-stranded DNA genome (>30 kb), which can carry all the necessary components for UAA incorporation in a single virus. pnas.orgacs.org To enhance their effectiveness in mammalian systems, these baculovirus vectors are often engineered as hybrids, incorporating genetic elements from mammalian viruses to improve transduction efficiency. pnas.orgnih.gov

By taking advantage of the efficient gene delivery of baculovirus vectors, it is possible to systematically vary the expression levels of each genetic component—the aaRS, the tRNA, and the target protein—to determine the optimal ratio for efficient UAA incorporation. nih.govacs.org This optimization has led to the design of single baculovirus vectors that significantly improve the efficiency of UAA mutagenesis at a low virus load, even enabling protein modification in mouse brain tissue. nih.govacs.org

Optimization of Genetic Components

Beyond the delivery vector itself, strategies to enhance the efficiency of the incorporated genetic machinery are crucial. The expression level of the orthogonal suppressor tRNA is a known limiting factor for amber suppression in mammalian cells. pnas.org Therefore, delivery systems must supply multiple copies of the tRNA to achieve efficient UAA incorporation. pnas.org

Further enhancements have been achieved by engineering the host cell's translational machinery. For instance, engineering the eukaryotic release factor 1 (eRF1), which normally terminates translation at stop codons, can substantially increase the incorporation efficiency of a UAA in response to the UAG codon without significantly affecting the termination at other stop codons. acs.org Combining an optimized pyrrolysyl-tRNA synthetase/tRNA pair with an engineered eRF1 has been shown to enable the efficient incorporation of multiple different UAAs into proteins in mammalian cells. acs.org

The table below summarizes key features and strategies for viral delivery systems in UAA mutagenesis.

| Vector System | Key Advantage | Genetic Cargo | Optimization Strategy |

| Baculovirus | Large cargo capacity (>30 kb), stable genome. pnas.orgnih.gov | Orthogonal aaRS/tRNA pair, target gene with nonsense mutation. pnas.org | Incorporation of genetic elements from mammalian viruses to improve transduction. nih.gov |

| Optimized Baculovirus | High efficiency at low virus load. nih.govacs.org | Optimized relative expression levels of aaRS, tRNA, and target gene. nih.gov | Systematic variation of genetic component expression levels. nih.govacs.org |

| AAV-based Systems | Potential for in vivo applications and tissue-specific targeting. | Chemically unique UAA with a bioorthogonal handle for selection. biorxiv.org | Directed evolution to develop enhanced suppressor tRNA mutants. biorxiv.org |

The following table lists unnatural amino acids that have been successfully incorporated into proteins in mammalian cells using these advanced viral delivery strategies.

| Unnatural Amino Acid | Abbreviation | Key Feature/Application |

| 4-Cyanophenylalanine | pCNPhe, PheCN | Infrared (IR) spectroscopic probe, fluorescence quencher. nih.govacs.orgnih.gov |

| Acetylnaphthalene-aminopropanoic acid | Anap | Fluorescent amino acid. addgene.org |

| Aliphatic diazirine amino acid | Photo-crosslinking agent. addgene.org | |

| O-methyltyrosine | Structural analog of tyrosine. nih.gov |

These viral delivery strategies represent a significant advancement, facilitating the study of protein structure and function in their native cellular environment with high precision. nih.gov

Applications of Fmoc Dl 4 Cyanophenylalanine in Advanced Peptide and Protein Engineering

Design and Synthesis of Modified Peptides

The foundation of Fmoc-DL-4-cyanophenylalanine's utility lies in its role as a building block for solid-phase peptide synthesis (SPPS). smolecule.comsigmaaldrich.com The Fmoc protecting group allows for its controlled and efficient incorporation into growing peptide chains. The presence of the cyano group on the phenylalanine side chain introduces unique electronic and structural characteristics, enabling the synthesis of peptides with novel functions.

Incorporation into Bioactive Peptide Sequences

This compound is frequently incorporated into peptide sequences to generate new bioactive molecules. smolecule.com The cyano group itself can influence the biological properties of a peptide, or it can serve as a chemical handle for further modifications. smolecule.com Research has shown its utility in developing antimicrobial peptides by enhancing interactions with bacterial targets. smolecule.com For instance, peptides containing 4-cyanophenylalanine have demonstrated activity against Gram-positive bacteria, proving effective in reducing bacterial loads in both in vitro and in vivo models. smolecule.com Furthermore, its derivatives have been explored for the creation of antifungal agents, with some dipeptides showing greater potency than established treatments.

The introduction of this non-canonical amino acid can also lead to peptides with significant biological activity. For example, a tetrazine-containing amino acid, synthesized from L-4-cyano-phenylalanine, was incorporated into a peptide that then demonstrated more significant biological activity than its parent peptide. nih.govresearchgate.net This highlights the potential of using the cyano group as a precursor to create peptides with enhanced or novel therapeutic functions.

Construction of Peptides for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the function of therapeutic peptides. This compound provides a unique tool for these investigations. By substituting native amino acids like phenylalanine or tyrosine with 4-cyanophenylalanine, researchers can probe the effects of subtle electronic and steric changes on peptide activity without introducing bulky modifications. rsc.org

| Application in SAR Studies | Technique/Probe | Finding | Reference |

| Probing Peptide Conformation | Replacement of Phe with p-cyanophenylalanine | Revealed differences in oligomer formation and membrane interaction of human LL-37 peptide compared to a primate analog. | nih.gov |

| Studying Molecular Recognition | Site-selective incorporation of p-cyanophenylalanine and IR spectroscopy | Characterized residue-dependent changes upon peptide binding in a Src homology 3 (SH3) domain. | rsc.org |

| Detecting Protease Activity | Surface-Enhanced Raman Spectroscopy (SERS) using a peptide with 4-cyano-phenylalanine | Monitored peptide cleavage by observing the decrease in the SERS signal from the cyano group. | researchgate.net |

| Analyzing Ligand Binding | Genetic incorporation of p-cyanophenylalanine and 2D IR spectroscopy | Characterized conformational heterogeneity and dynamics involved in protein-ligand recognition. | aip.org |

Synthesis of Peptide Analogs for Enhanced Stability and Efficacy

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases in the body. nih.gov The incorporation of non-natural amino acids like 4-cyanophenylalanine is a key strategy to overcome this limitation. The use of the D-enantiomer, Fmoc-D-4-cyanophenylalanine, can confer resistance to enzymatic degradation, thereby increasing the peptide's half-life and bioavailability. smolecule.com

Furthermore, the nitrile group itself can contribute to enhanced stability. In the synthesis of analogs of the drug pramlintide, the introduction of a 4-cyano substituent was shown to enhance binding to amylin receptors and extend the serum half-life in murine models, an effect attributed to nitrile-mediated resistance to proteases. Similarly, incorporating 4-cyanophenylalanine into indolicidin (B8082527) antimicrobial peptide analogs was found to reduce their hemolytic activity—a measure of toxicity to red blood cells—while maintaining their potent antimicrobial efficacy against E. coli. These findings demonstrate that this compound is a valuable component for engineering peptide drugs with improved therapeutic profiles.

Protein Modification and Bioconjugation

Beyond de novo peptide synthesis, this compound is instrumental in the modification of existing proteins and the construction of complex bioconjugates. The unique reactivity of the cyano group opens avenues for site-specific labeling and the development of targeted therapies.

Site-Specific Labeling of Proteins via Functionalized this compound

Site-specific labeling is essential for studying protein structure, function, and interactions. The 4-cyanophenylalanine residue, once incorporated into a protein, can serve as a versatile label in several ways.

As a Spectroscopic Probe: The nitrile group has a distinct vibrational frequency that appears in a clear region of the infrared (IR) spectrum, making it an excellent probe for techniques like IR and Raman spectroscopy. nih.govnih.gov The frequency of the C≡N stretch is sensitive to the local environment, such as solvent exposure and hydrogen bonding, allowing researchers to map hydration, electrostatic fields, and conformational changes within a protein. nih.govosti.govresearchgate.net It can also function as a fluorescent probe and an efficient fluorescence resonance energy transfer (FRET) donor when paired with an acceptor like tryptophan, enabling the measurement of short distances to study protein folding and conformational dynamics. nih.govacs.orgnih.gov

| Spectroscopic Application | Technique | Information Gained | Reference(s) |

| Probing Local Environment | Infrared (IR) & Raman Spectroscopy | Polarity, hydration state, hydrogen bonding, and local electric fields. | nih.govnih.govosti.gov |

| Monitoring Redox State | Infrared (IR) Spectroscopy | A reversible shift in the nitrile frequency reports on the redox state of nearby iron-sulfur clusters. | researchgate.net |

| Studying Protein Folding & Dynamics | Fluorescence Resonance Energy Transfer (FRET) | Used as a donor with Tryptophan (Trp) to measure short distances and monitor conformational changes. | researchgate.netnih.govacs.org |

| Sensing pH | Fluorescence Spectroscopy | The fluorescence quantum yield changes with the protonation state of a nearby N-terminal amino group, acting as a pH sensor. | nih.gov |

| Characterizing Protein Dynamics | 2D IR Spectroscopy | Isotopic labeling (¹³C¹⁵N) of the nitrile group extends the vibrational lifetime, allowing for the study of dynamics over longer timescales. | acs.org |

As a Bioorthogonal Handle: The cyano group can be chemically converted into other functionalities for subsequent labeling reactions. A notable example is its transformation into a tetrazine ring. nih.govplos.org Tetrazines are highly reactive partners in inverse electron-demand Diels-Alder cycloaddition reactions, a type of "bioorthogonal chemistry" that occurs rapidly and specifically in complex biological environments without interfering with native processes. nih.govplos.orgresearchgate.net By incorporating 4-cyanophenylalanine, converting it to a tetrazine amino acid, and then reacting it with a strained alkene like trans-cyclooctene (B1233481) (TCO), scientists can attach a wide array of molecules—such as fluorophores or drug payloads—to a specific site on a protein. biorxiv.orgspringernature.com

Development of Targeted Therapies through Peptide-Biomolecule Conjugation

The ability to create functionalized peptides and proteins paves the way for targeted therapies, which aim to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissue. mdpi.comnih.govfrontiersin.org Peptide-drug conjugates (PDCs) leverage peptides that home in on receptors overexpressed on tumor cells to deliver a potent payload. frontiersin.orgnih.gov

The technologies derived from this compound are directly applicable to this field. A peptide engineered for stability and bioactivity can be further functionalized for targeting. For example, a peptide containing a 4-cyanophenylalanine-derived tetrazine can be conjugated to a tumor-targeting antibody or a small molecule ligand. nih.govplos.org This creates a modular system where the peptide provides stability and a payload, while the conjugated biomolecule provides the targeting capability. This approach has been explored for labeling cancer cells and holds promise for creating next-generation PDCs. nih.govbicycletherapeutics.com The development of cyanobacterial peptides into payloads for antibody-drug conjugates (ADCs) serves as a successful precedent for how potent peptides can be harnessed for targeted therapy. nih.gov

Utility in Post-Translational Modification Studies

The unnatural amino acid this compound, and more specifically its enantiomerically pure form Fmoc-L-4-cyanophenylalanine, serves as a sophisticated tool in the study of post-translational modifications (PTMs). chemimpex.com PTMs refer to the covalent modification of amino acid side chains or the protein backbone after protein synthesis, a process that dramatically expands the functional diversity of the proteome. nih.gov The unique properties of the cyano group in 4-cyanophenylalanine (pCNPhe) allow it to be used not as a direct mimic of a common PTM, but as a sensitive reporter group to investigate the structural, functional, and enzymatic consequences of PTMs. acs.orgnih.gov Its utility is primarily centered on its application as a spectroscopic probe and as a component in substrates designed for studying enzymatic activity.

Spectroscopic Probing of PTM-Related Conformational Changes

The incorporation of 4-cyanophenylalanine into peptides and proteins provides a powerful spectroscopic handle to monitor local environments and their changes. acs.org The nitrile (C≡N) group possesses unique vibrational and fluorescent properties that are highly sensitive to its immediate surroundings, including changes in solvent polarity, hydrogen bonding, and local electric fields. nih.govresearchgate.netnih.gov These are factors that are often altered when a nearby amino acid undergoes a post-translational modification, such as phosphorylation, which introduces a bulky, charged group. nih.gov

Researchers leverage this sensitivity in several ways:

Infrared (IR) and Raman Spectroscopy: The C≡N stretching vibration occurs in a region of the IR spectrum that is free from interference from other native protein absorptions, providing a clear and isolated signal. nih.gov The precise frequency of this vibration is a reliable indicator of the local environment's polarity and hydrogen-bonding status. nih.gov For instance, a PTM event like phosphorylation on a nearby serine, threonine, or tyrosine residue can alter the local hydration shell and electrostatic environment, causing a detectable shift in the pCNPhe nitrile frequency. UV resonance Raman spectroscopy has been shown to enhance the signal of the pCNPhe nitrile group significantly, with optimal excitation wavelengths at 229 and 244 nm, allowing for detection limits in the low micromolar range (~10 μM). nih.gov This sensitivity is approximately a hundred times greater than that achieved in standard IR studies. nih.gov

Fluorescence Spectroscopy: 4-cyanophenylalanine is a fluorescent amino acid whose quantum yield is exquisitely sensitive to its environment. researchgate.netnih.gov Its fluorescence can be quenched or enhanced by neighboring amino acid side chains, a phenomenon that can be exploited to study PTM-induced conformational changes. nih.gov For example, if a PTM causes a change in the protein's fold that brings pCNPhe closer to a quenching residue (like tyrosine or a deprotonated histidine), a decrease in fluorescence intensity would be observed. nih.gov This approach allows for real-time monitoring of the structural consequences of modifications. Furthermore, pCNPhe can act as a FRET (Förster Resonance Energy Transfer) donor to tryptophan, providing a tool to measure distances and their changes upon modification. researchgate.net

Table 1: Spectroscopic Properties of 4-Cyanophenylalanine as a PTM Probe

| Spectroscopic Technique | Property Measured | Sensitivity To | Research Application in PTM Studies |

| Infrared (IR) Spectroscopy | C≡N stretching frequency | Polarity, hydrogen bonding | Detecting changes in the local electrostatic environment following a PTM event. nih.gov |

| UV Resonance Raman | Enhanced ν(C≡N) signal | Polarity, molecular interactions | High-sensitivity probing of intramolecular and intermolecular interactions altered by PTMs. nih.gov |

| Fluorescence Spectroscopy | Quantum yield, lifetime | Local environment, proximity to quenchers | Monitoring PTM-induced protein folding/unfolding and conformational changes. researchgate.netnih.gov |

| FRET (with Tryptophan) | Energy transfer efficiency | Distance between pCNPhe and Trp | Measuring intramolecular distances to characterize structural changes resulting from PTMs. researchgate.net |

Probing Enzymatic Processing

Post-translational modifications are not limited to the addition of chemical groups; they also include the cleavage of peptide bonds by proteases. nih.gov Peptides synthesized with Fmoc-L-4-cyanophenylalanine can be used as custom substrates to study the activity of enzymes involved in these processes.

In one notable application, a peptide substrate containing 4-cyanophenylalanine was designed to detect the activity of the protease trypsin. researchgate.net The study utilized Surface-Enhanced Raman Spectroscopy (SERS) to monitor the cleavage event. The intense and sharp Raman signal from the cyano group of pCNPhe, along with signals from other aromatic residues like phenylalanine, served as a reporter. researchgate.net When the peptide, immobilized on gold nanostructures, was cleaved by trypsin, the fragment containing pCNPhe diffused away from the surface. researchgate.net This resulted in a corresponding decrease in the SERS signal intensity, allowing for the real-time monitoring of protease activity. researchgate.net This methodology demonstrates the utility of incorporating pCNPhe to create highly sensitive and specific substrates for assaying enzymes central to PTM pathways.

Table 2: Research Findings on 4-Cyanophenylalanine in Enzymatic Studies

| Study Focus | Methodology | Key Finding | Reference |

| Protease Activity Detection | A peptide substrate containing 4-cyano-phenylalanine (CN-F) and Phenylalanine (F) was designed for the protease trypsin. | The cleavage of the peptide bond was monitored by the decrease in the Surface-Enhanced Raman Spectroscopy (SERS) signal from the CN-F residue as it diffused away from a gold surface. | researchgate.net |

| Environmental Sensitivity | The ν(C≡N) band of pCNPhe was studied in different solvents and in the presence of liposomes. | The wavenumber of the ν(C≡N) band decreased by 8 cm⁻¹ when the solvent was changed from H₂O to the less polar THF, demonstrating its sensitivity to environmental polarity. A similar, smaller decrease was observed when a pCNPhe-containing peptide interacted with liposomes. | nih.gov |

| Fluorescence Quenching | The effect of various amino acid side chains on pCNPhe fluorescence was systematically studied. | Tyrosine was found to be a significant quencher of pCNPhe fluorescence. This effect can be used to design probes where a PTM-induced conformational change alters the Tyr-pCNPhe distance, leading to a change in fluorescence. | nih.gov |

Fmoc Dl 4 Cyanophenylalanine As a Spectroscopic Probe in Biophysical Research

Fluorescence Spectroscopy Applications

The fluorescence of p-cyanophenylalanine can be selectively excited without interference from natural aromatic amino acids like tryptophan and tyrosine. nih.govresearchgate.net This property, combined with its environmental sensitivity, makes it an invaluable tool for investigating a wide array of biological phenomena. acs.orgrsc.org

A key application is demonstrated in the study of the N-terminal domain of the ribosomal protein L9 (NTL9). By replacing phenylalanine-5, a residue buried within the hydrophobic core of the folded protein, with p-cyanophenylalanine, researchers could monitor the formation of this core during folding. acs.org The fluorescence of the p-cyano-Phe derivative reported on the transition, showing the characteristic V-shaped chevron plot expected for a two-state folding process. acs.org This study highlighted the applicability of p-cyano-Phe as a minimally perturbative probe for tracking protein folding kinetics. acs.orgescholarship.org

The fluorescence of p-cyanophenylalanine is also utilized in Förster Resonance Energy Transfer (FRET) studies to measure intramolecular distances. It can act as a FRET donor to tryptophan, allowing for the study of conformational changes, such as the disruption of the hydrophobic core during protein unfolding. nih.govresearchgate.net

Understanding how proteins and peptides interact with biological membranes is crucial for cell biology. p-Cyanophenylalanine has been successfully employed to study these interactions. nih.govacs.orgfigshare.com When a peptide containing p-cyanophenylalanine partitions from an aqueous environment into the lipid bilayer of a membrane, the change in the local environment of the probe is reflected in its fluorescence properties. units.it

The fluorescence of p-cyanophenylalanine is known to decrease in apolar, aprotic environments, a characteristic that is contrary to most fluorophores. units.it This is because its fluorescence quantum yield is highly sensitive to hydrogen bonding involving the cyano group. nih.govunits.it Therefore, the movement of a p-cyanophenylalanine-containing peptide segment from the polar aqueous phase to the nonpolar membrane interior leads to a detectable change in fluorescence, providing information on the binding, insertion, and orientation of the peptide within the membrane. nih.govunits.it

The sensitivity of p-cyanophenylalanine fluorescence to its environment makes it a valuable tool for studying the binding of peptides and ligands to proteins. nih.govresearchgate.netfigshare.com A change in the fluorescence signal upon binding can be used to determine binding affinities and to probe the conformational changes that accompany the binding event. researchgate.netrsc.org

For instance, the binding of calmodulin (CaM) to a peptide derived from the CaM-binding domain of skeletal muscle myosin light chain kinase (MLCK) was studied using a p-cyanophenylalanine-labeled peptide. researchgate.net The addition of CaM to the solution containing the labeled peptide resulted in the quenching of the p-cyanophenylalanine fluorescence. researchgate.net Through stoichiometric titrations, the binding affinity (Kd) of the peptide for CaM was successfully determined, demonstrating the utility of this probe in quantifying molecular interactions. researchgate.net The quenching can be due to changes in solvent exposure or interactions with nearby amino acid residues in the binding pocket. nih.govnih.gov

p-Cyanophenylalanine has proven to be a powerful intrinsic probe for studying the formation and kinetics of amyloid fibrils, which are associated with a range of neurodegenerative diseases. figshare.comnih.govspringernature.com Traditional methods often rely on extrinsic dyes like Thioflavin T (ThT), which can sometimes bind to non-amyloid structures. nih.gov Incorporating p-cyanophenylalanine directly into the peptide sequence provides a site-specific, intrinsic reporter of the aggregation process. nih.govrsc.org

A detailed understanding of the factors that modulate p-cyanophenylalanine fluorescence is essential for its accurate application as a biophysical probe. nih.govnih.gov Its fluorescence quantum yield and lifetime are highly sensitive to the local environment, particularly to hydrogen bonding and quenching interactions. researchgate.netnih.govnih.gov

The fluorescence quantum yield of p-cyanophenylalanine increases significantly when its cyano group acts as a hydrogen bond acceptor. nih.govresearchgate.net Consequently, its fluorescence is enhanced in protic solvents like water compared to aprotic solvents. researchgate.netunits.it This sensitivity to hydration makes it an excellent probe for processes involving the exclusion of water, such as protein folding and membrane insertion. nih.govunits.it

Furthermore, p-cyanophenylalanine fluorescence can be quenched by several amino acid side chains. nih.govfigshare.com A systematic study revealed that Tyrosine has the most significant quenching effect, followed by deprotonated Histidine, Methionine, and Cysteine. nih.govnih.gov This quenching is often mediated by FRET (to Tyrosine) or electron transfer mechanisms. nih.govrsc.org The protonation state of nearby groups, such as the N-terminal amino group or the Histidine side chain, also influences the fluorescence, allowing p-cyanophenylalanine to be used as a pH sensor in certain contexts. acs.orgnih.gov

| Quencher | Quenching Effect | Stern-Volmer Constant (M⁻¹) |

| Tyrosine | Strongest quencher | Not specified |

| Histidine (deprotonated) | Strong quencher | 39.8 (for free imidazole) nih.govfigshare.com |

| Methionine | Moderate quencher | Not specified |

| Cysteine | Moderate quencher | Not specified |

| Histidine (protonated) | Weaker quencher | Not specified |

| Lysine (deprotonated) | Quencher | Not specified |

| Hydroxide (B78521) Ion | Effective quencher | 22.1 nih.govfigshare.com |

This table summarizes the quenching effects of various amino acid side chains and ions on p-cyanophenylalanine fluorescence based on available research. nih.govnih.govfigshare.com

The knowledge of how different amino acid side chains quench p-cyanophenylalanine fluorescence allows for the rational design of specific probes for monitoring particular conformational changes, such as the formation of α-helices. nih.govacs.orgnih.gov By strategically placing a p-cyanophenylalanine residue and a quenching residue at specific positions within a peptide sequence, a system can be engineered where a fluorescence signal is "turned on" or "turned off" upon a specific conformational transition. nih.gov

For example, placing a p-cyanophenylalanine and a Histidine or Tyrosine residue at positions i and i+4 in an alanine-based peptide creates a sensitive probe for α-helix formation. nih.govnih.gov In an unfolded state, the fluorophore and quencher are far apart, resulting in high fluorescence. Upon folding into an α-helix, the two residues are brought into close proximity, leading to efficient quenching of the p-cyanophenylalanine fluorescence. nih.gov The p-cyanophenylalanine-Histidine pair is particularly useful as its quenching efficiency is dependent on the protonation state of the Histidine, making it a pH-sensitive probe of helical structure. nih.govnih.govfigshare.com Similarly, selenomethionine (B1662878) has been paired with p-cyanophenylalanine to create a minimally perturbative fluorophore-quencher pair for probing helical structures through electron transfer quenching. rsc.orgescholarship.org

Elucidating Environment Sensitivity of p-Cyanophenylalanine Fluorescence

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a valuable technique for studying molecular vibrations. The incorporation of 4-cyanophenylalanine into proteins allows for targeted analysis within a spectral window that is typically free from the absorptions of natural amino acids.

The nitrile group (C≡N) of 4-cyanophenylalanine possesses properties that make it an excellent infrared reporter. The C≡N stretching vibration gives rise to a sharp, intense absorption band located in a region of the infrared spectrum (approximately 2220-2260 cm⁻¹) that is free of other vibrational modes from the protein itself. nih.govnih.govspectroscopyonline.com This spectral transparency allows the C≡N signal to be observed without interference from the much more complex and overlapping amide bands of the protein backbone. nih.govnih.gov

The intensity of the C≡N stretching peak is due to the significant change in dipole moment that occurs during the vibration. spectroscopyonline.com Furthermore, the stretching vibrations of nitrile groups have relatively high extinction coefficients, making them readily detectable even at low concentrations. nih.gov The position of this band is sensitive to its local environment but is generally found between 2240 and 2260 cm⁻¹ for saturated nitriles and at a slightly lower frequency, between 2220 and 2240 cm⁻¹, for aromatic nitriles like 4-cyanophenylalanine due to electronic conjugation with the phenyl ring. spectroscopyonline.com These characteristics make the nitrile group a minimally perturbative yet highly sensitive probe for site-specific IR studies. nih.gov

The precise frequency of the C≡N stretching vibration is highly sensitive to the local microenvironment, making 4-cyanophenylalanine an effective probe for characterizing the heterogeneity within a protein structure. nih.govnih.gov By incorporating the probe at different sites, researchers can map out variations in local environments. nih.gov

Table 1. C≡N Frequencies of p-Cyanophenylalanine at Different Sites in the SH3 Domain

This table illustrates how the nitrile stretching frequency varies depending on its location within the protein, reflecting the unique microenvironment of each site. Data sourced from a study on the SH3 domain. nih.gov

| Protein Variant (Site of CNPhe) | Center Frequency (cm⁻¹) | Environmental Interpretation |

|---|---|---|

| Y7FCN | ~2236.5 | Reports on the N-terminal region environment |

| W37FCN | ~2235.0 | Probes the conserved aromatic recognition surface |

| Y53FCN | ~2238.0 | Reflects the environment of the C-terminal region |

| F55FCN | ~2237.0 | Senses the local environment near the binding surface |

The frequency of the C≡N stretching vibration is modulated by both the local electrostatic field and hydrogen bonding interactions, making it a powerful probe of these fundamental properties in biological systems. nih.govpnas.org The nitrile group's frequency shifts in response to the polarity and hydration of its surroundings. nih.gov

Specifically, the C≡N stretching frequency is known to shift by approximately 10-12 cm⁻¹ depending on its degree of solvation. nih.gov In a non-polar or buried environment, the frequency is red-shifted (lower frequency), while in a polar, water-exposed environment, it is blue-shifted (higher frequency). nih.govacs.org For instance, studies have shown that the C≡N frequency for a 4-cyanophenylalanine-containing peptide is around 2228 cm⁻¹ in a non-polar solvent but shifts to 2237 cm⁻¹ in water. nih.gov This sensitivity allows the probe to report on whether a particular site in a protein is buried in the hydrophobic core or exposed to the aqueous solvent. acs.org This makes 4-cyanophenylalanine a direct, site-specific reporter of solvent accessibility and local electric fields. nih.govnih.gov

Table 2. Solvent-Induced Frequency Shifts of the C≡N Vibration

This table shows the characteristic frequency of the C≡N stretch in different solvent environments, highlighting its utility as a probe for local polarity and hydration. nih.govacs.org

| Solvent/Environment | Approximate C≡N Frequency (cm⁻¹) | Interpretation |

|---|---|---|

| Tetrahydrofuran (THF) / Non-polar | ~2228 | Represents a buried, hydrophobic, or non-H-bonding environment |

| Water (H₂O) / Polar | ~2237 | Represents a solvated, water-exposed, or H-bonding environment |

In addition to its use as an IR probe, 4-cyanophenylalanine is also a fluorescent amino acid. researchgate.net Its fluorescence emission is sensitive to the local environment, particularly to hydrogen bonding with water. nih.govnih.gov This dual spectroscopic nature allows for powerful combined studies where IR spectroscopy and fluorescence provide complementary information. pnas.orgnih.gov

In such studies, IR spectroscopy can provide detailed information about the hydration and electrostatic environment at the site of the probe, while fluorescence can monitor larger-scale conformational changes or binding events. nih.govresearchgate.net For example, in studies of amyloid formation by the islet amyloid polypeptide (IAPP), 4-cyanophenylalanine substitutions were used to follow the process in real-time. nih.govnih.gov The C≡N stretching frequency, measured by IR, reported on the solvation state of the aromatic side chains, indicating whether they were exposed to water or buried within aggregates. nih.gov Simultaneously, changes in fluorescence intensity were used to follow the kinetics of fibril formation. nih.gov This combined approach provides a more complete picture of complex biological processes like protein folding and aggregation. nih.gov

Probing Electrostatic Fields and Hydration Status in Biological Systems

Circular Dichroism (CD) Spectroscopy in Conjunction with Fmoc-DL-4-Cyanophenylalanine

Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of proteins. arxiv.orgresearchgate.net While the 4-cyanophenylalanine probe itself is primarily analyzed via IR and fluorescence, CD spectroscopy is often used in conjunction to provide global structural context for the site-specific information gained from the probe. pnas.orgnih.govnih.gov

Bioorthogonal Chemistry and Click Chemistry Applications

The Cyano Group as a Bioorthogonal Handle

The cyano (–C≡N) group of 4-cyanophenylalanine is an effective bioorthogonal handle due to several key characteristics. It is small, minimizing structural perturbation of the parent biomolecule, and it is metabolically stable, meaning it does not typically exist in cells and thus has no competing biological side reactions. wikipedia.orgnih.gov Its unique vibrational properties also make it a useful spectroscopic probe to report on local protein environments. osti.gov The nitrile group can participate in specific chemical reactions that are orthogonal to the functional groups found in biological systems, making it an ideal candidate for targeted molecular labeling. nih.govacs.org

Conversion of the Cyano Group to Other Functionalities for Further Derivatization

Once incorporated into a peptide or protein, the cyano group of a 4-cyanophenylalanine residue can be chemically converted into other functional groups for subsequent modifications. This versatility expands its utility in bioconjugation. For example, a cyano group can be reduced to a primary amine, which can then be targeted by amine-reactive probes. google.comoyama-ct.ac.jp Another significant conversion involves the reaction of the nitrile with 1,2-aminothiols (such as an N-terminal cysteine) to form a stable thiazoline (B8809763) or thiazole (B1198619) linkage, a reaction that has been explored for site-specific protein labeling. acs.orgresearchgate.net These transformations allow for a two-step labeling strategy, where the initial bioorthogonal handle is converted into a more reactive or specifically desired functional group within the biological context.

Development of Tetrazine-Containing Amino Acids from 4-Cyanophenylalanine for Ligation

A pivotal application of 4-cyanophenylalanine is its use as a precursor for synthesizing tetrazine-containing amino acids. nih.govplos.org Tetrazines are key components in one of the fastest and most selective bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes like trans-cyclooctenes or norbornenes. springernature.comresearchgate.net

The synthesis involves treating 4-cyanophenylalanine with reagents like formamidine (B1211174) acetate (B1210297) and hydrazine, followed by an oxidation step with sodium nitrite, to construct the tetrazine ring on the phenyl group. nih.govgoogle.com This creates a novel amino acid that can be incorporated into proteins via genetic code expansion or peptide synthesis. nih.govspringernature.com The resulting tetrazine-modified protein can then be rapidly and specifically ligated to a probe molecule carrying a strained alkene, even at low concentrations inside living cells. springernature.com

Table 1: Synthesis of Tetrazine-Phenylalanine from 4-Cyano-L-phenylalanine nih.govgoogle.com

| Step | Reagents | Conditions | Outcome | Yield |

| 1. Dihydrotetrazine formation | 4-Cyano-L-phenylalanine, Formamidine acetate, Sulfur, Anhydrous hydrazine | Room temperature, 24 hours | Intermediate dihydrotetrazine derivative | - |

| 2. Oxidation | Acetic acid, Sodium nitrite | 0°C to room temperature, 30-60 min | (S)-3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)-2-aminopropanoic acid | 59-65% |

Applications in Protein Labeling and Live Cell Imaging

The ability to site-specifically incorporate 4-cyanophenylalanine and its derivatives into proteins has opened new avenues for protein labeling and live cell imaging. nih.gov By genetically encoding the amino acid in response to a unique codon, researchers can introduce it at any desired position in a protein. nih.govspringernature.com

Once the tetrazine derivative of 4-cyanophenylalanine is in place, it can react with a fluorescently-labeled strained alkene. springernature.com This IEDDA reaction is highly efficient and bioorthogonal, enabling the attachment of fluorophores to specific proteins inside living cells for high-resolution imaging studies. nih.govresearchgate.net This method overcomes some limitations of fluorescent proteins like GFP, such as their large size and specific photophysical properties. nih.gov Furthermore, the intrinsic fluorescence of 4-cyanophenylalanine itself, while modest, can be used to probe protein folding and hydrophobic core formation, as its quantum yield is sensitive to the local environment. acs.orgresearchgate.net

Mechanistic and Conformational Studies Involving Fmoc Dl 4 Cyanophenylalanine

Conformational Analysis of Peptides Incorporating Fmoc-DL-4-Cyanophenylalanine

The introduction of 4-cyanophenylalanine (FCN) into a peptide sequence provides a sensitive handle for conformational analysis through various spectroscopic techniques. The cyano group's distinct vibrational and fluorescent properties allow for detailed investigation of peptide secondary structure and folding.

Circular dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides. Studies on alanine-based helical peptides have utilized CD to determine the degree of helicity upon incorporation of FCN. For instance, a 21-residue alanine-based peptide containing a Tyr-FCN pair was shown by CD to be partially helical in buffer, exhibiting the characteristic minima at 208 and 222 nm. nih.gov In the presence of a denaturant like 8 M urea, the CD spectrum indicated an unfolded state. nih.gov Similarly, a peptide with a His-FCN pair also showed partial helicity at both pH 5.5 and 8.3, with helical contents estimated to be between 37% and 42%. nih.gov These studies demonstrate that the incorporation of FCN is compatible with the formation of α-helical structures and that CD can be effectively used to monitor the conformational state of FCN-containing peptides.

Fluorescence spectroscopy of FCN provides another avenue for conformational analysis. The fluorescence of FCN is sensitive to its local environment, including solvent exposure and interactions with neighboring residues. researchgate.net This sensitivity can be exploited to monitor conformational changes, such as the folding of a peptide from a random coil to a more ordered structure. For example, the formation of an α-helix can bring an FCN residue into close proximity with a quenching residue, leading to a change in fluorescence intensity that signals the conformational transition. nih.gov Furthermore, fluorescence resonance energy transfer (FRET) between FCN and another fluorophore, such as tryptophan, can provide distance constraints to characterize the conformational ensemble of a peptide in solution. researchgate.net

Interactive Data Table: Conformational Analysis of FCN-Containing Peptides

| Peptide System | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| Alanine-based helical peptide with Tyr-FCN pair | Circular Dichroism (CD) | Peptide is partially helical in buffer and unfolds in 8 M urea. | nih.gov |

| Alanine-based helical peptide with His-FCN pair | Circular Dichroism (CD) | Peptide is partially helical (37-42%) at both pH 5.5 and 8.3. | nih.gov |

| NTL9 protein with FCN at position 5 | Circular Dichroism (CD) and Fluorescence | The FCN variant adopts the same fold as the wild-type protein. | researchgate.net |

| Mastoparan X peptide with FCN mutants | Fluorescence Resonance Energy Transfer (FRET) | FCN-Trp FRET pair used to determine conformational distribution in water and urea. | researchgate.net |

Impact of this compound Substitution on Peptide/Protein Structure and Function

A critical consideration when introducing a non-canonical amino acid is its potential to perturb the native structure and function of the peptide or protein. The substitution of a natural amino acid with 4-cyanophenylalanine is generally considered to be a conservative one due to the similar size and shape of the side chain to phenylalanine and tyrosine. nih.gov The cyano group introduces distinct electronic and steric properties that can influence intermolecular interactions and self-assembly.

The impact on biological function, such as binding affinity, has also been investigated. In a study of a peptide from the calmodulin (CaM)-binding domain of skeletal muscle myosin light chain kinase, the substitution of various residues with a related cyanylated amino acid, cyanylated cysteine, resulted in only minor perturbations to the binding affinity for CaM. acs.org In most cases, the dissociation constant (Kd) remained within an order of magnitude of the unmodified peptide. acs.org Similarly, a doubly labeled peptide containing 4-cyanophenylalanine was shown to bind to calmodulin with a Kd of approximately 64 nM, which is in agreement with values reported for the wild-type peptide-protein interaction. researchgate.net These findings suggest that FCN can be a non-perturbing probe for studying protein-protein interactions. The cyano group itself can be a useful tool in medicinal chemistry for the design of enzyme inhibitors or to enhance interactions with biological targets. smolecule.com

Interactive Data Table: Functional Impact of Cyanophenylalanine Substitution

| System | Substituted Residue | Functional Assay | Observation | Reference |

|---|---|---|---|---|

| NTL9 Protein | Phe5 -> FCN5 | Equilibrium Denaturation | Variant adopts the same fold and is slightly more stable than wild-type. | researchgate.net |

| Calmodulin-binding peptide | Various residues -> Cyanylated Cysteine | Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd) for calmodulin was nearly identical to the unlabeled peptide. | acs.org |

| MLCK peptide fragment | Two positions labeled with Phe2CN and Phe4CN | Fluorescence Titration | The measured Kd for calmodulin binding (~64 nM) was in agreement with previous measurements. | researchgate.net |

Understanding Side-Chain Interactions and Environmental Effects on Incorporated Residues

The fluorescence of the 4-cyanophenylalanine side chain is highly sensitive to its local environment, making it an excellent probe for studying side-chain interactions and the effects of the surrounding medium. The fluorescence quantum yield is significantly influenced by hydrogen bonding to the cyano group and quenching by nearby amino acid side chains. nih.govresearchgate.net

Systematic studies have been conducted to understand the quenching effects of different amino acid side chains on FCN fluorescence. These studies have revealed a clear hierarchy of quenching efficiency. Tyrosine has the most significant quenching effect, followed by deprotonated histidine, methionine, and cysteine. nih.govnih.gov The protonation state of certain residues plays a crucial role; for example, a deprotonated histidine side chain is a much more effective quencher than a protonated one. nih.gov This pH-dependent quenching can be utilized to create fluorescent probes that are sensitive to changes in the local pH environment.

The solvent environment also has a profound impact on the fluorescence properties of FCN. The fluorescence quantum yield is generally higher when the cyano group is hydrogen-bonded, for instance, when exposed to a protic solvent like water. researchgate.net Conversely, when the FCN residue is buried in a nonpolar, hydrophobic environment, its fluorescence is often quenched. researchgate.net This sensitivity to solvent polarity and hydrogen bonding capacity allows FCN to be used to probe the degree of solvent exposure of a particular residue within a peptide or protein, providing insights into protein folding and membrane interactions. The quenching of FCN fluorescence by free imidazole (B134444) and hydroxide (B78521) ions has also been quantified, with Stern-Volmer constants of 39.8 M⁻¹ and 22.1 M⁻¹, respectively. nih.govnih.gov

Interactive Data Table: Quenching of 4-Cyanophenylalanine Fluorescence

| Quencher | Condition | Quenching Efficiency Rank/Value | Reference |

|---|---|---|---|

| Tyrosine (Tyr) | - | 1 (Highest) | nih.govnih.gov |

| Histidine (His) | Deprotonated (neutral) | 2 | nih.govnih.gov |

| Methionine (Met) | - | 3 | nih.govnih.gov |

| Cysteine (Cys) | - | 4 | nih.govnih.gov |

| Histidine (His) | Protonated | 5 | nih.govnih.gov |

| Asparagine (Asn) | - | 6 | nih.govnih.gov |

| Arginine (Arg) | - | 7 (Lowest) | nih.govnih.gov |

| Lysine (Lys) | Protonated | 7 (Lowest) | nih.govnih.gov |

| Free Imidazole | Neutral | Ksv = 39.8 M⁻¹ | nih.govnih.gov |

| Hydroxide Ion | - | Ksv = 22.1 M⁻¹ | nih.govnih.gov |

Fmoc Dl 4 Cyanophenylalanine in Drug Discovery and Development Research

Role in Rational Drug Design Approaches

Rational drug design is a strategic approach in medicinal chemistry that involves the systematic development of new drugs based on a detailed understanding of the biological target's three-dimensional structure and function. mdpi.comresearchgate.net Fmoc-DL-4-cyanophenylalanine, by virtue of its unique structural features, plays a significant role in these advanced methodologies.

The incorporation of its core structure, 4-cyanophenylalanine, serves as a powerful biophysical probe. The cyano group's fluorescence is sensitive to its local environment, a property that researchers exploit to study protein folding, protein-peptide interactions, and the formation of larger protein complexes like amyloids. nih.gov By strategically placing this unnatural amino acid within a peptide sequence, scientists can monitor changes in fluorescence to gain insights into the structure and dynamics of proteins and their interactions with potential drug candidates. nih.govacs.org

Furthermore, the ability to insert a non-canonical amino acid like 4-cyanophenylalanine into a peptide allows for the creation of novel structures not found in nature. This expands the chemical space available to drug designers, enabling the construction of peptides with tailored properties. frontiersin.org This is a cornerstone of rational design, where molecules are built to fit precisely into the binding sites of therapeutic targets such as enzymes or receptors. chemimpex.commdpi.com The use of Fmoc-protected amino acids is fundamental to the synthesis of these custom peptides. mdpi.com

| Application Area | Methodology | Research Finding | Reference |

|---|---|---|---|

| Structural Biology | Fluorescence Spectroscopy | Acts as a fluorescent probe to study protein folding, dynamics, and protein-membrane or protein-peptide interactions. | nih.gov |

| Interaction Studies | Proximity-Based Quenching Assay | Used in combination with a quencher like selenomethionine (B1662878) to determine the orientation of helices within a protein structure. | acs.org |

| Peptide Engineering | Solid-Phase Peptide Synthesis | Enables the creation of peptides with unique functionalities for investigating specific structural or biological properties. | smolecule.com |

Exploration in the Development of Novel Therapeutic Agents

The unique properties of this compound make it a valuable component in the exploration of new therapeutic agents. chemimpex.com Its incorporation into peptides can enhance their biological activity, making it a subject of interest in fields such as oncology and neurology. chemimpex.com The development of new drugs often involves targeting the interactions between proteins or the interaction of tumor cells with their microenvironment, and engineered peptides are a key modality for this. nih.govnih.gov

Research has shown that peptides containing 4-cyanophenylalanine derivatives can have antimicrobial properties. For instance, it has been shown to have potential in targeting Gram-positive bacteria, where it can reduce bacterial loads in laboratory settings. smolecule.com This suggests its utility in the development of novel antimicrobial peptides, which are of growing interest as a strategy to combat antibiotic resistance. smolecule.com The ability to synthesize peptides with non-canonical amino acids allows researchers to create agents that are resistant to degradation by proteases, a common challenge in drug development. nih.gov

| Therapeutic Area | Research Focus | Potential Application | Reference |

|---|---|---|---|

| Oncology | Development of bioactive peptides. | Creation of novel agents that may inhibit tumor growth. | chemimpex.com |

| Neurology | Development of bioactive peptides. | Design of therapeutics for neurological disorders. | chemimpex.com |

| Infectious Diseases | Antimicrobial peptide development. | Targeting Gram-positive bacteria to reduce infections. | smolecule.com |

Contribution to the Study of Structure-Activity Relationships (SAR) in Drug Candidates

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a compound and observing the effect on its biological activity. This process helps to identify the key chemical features (pharmacophores) responsible for a drug's therapeutic effect. mdpi.com

This compound is a powerful tool for SAR studies. chemimpex.com By substituting this unnatural amino acid for natural amino acids at various positions within a peptide sequence, researchers can probe how changes in size, polarity, and electronic properties affect the peptide's ability to bind to its target and elicit a biological response. chemimpex.comsmolecule.com The cyano group's unique polarity, which is between that of a methylene (B1212753) and an amide group, provides a relatively conservative substitution for natural aromatic amino acids, allowing for fine-tuning of a peptide's properties. nih.gov

This systematic modification allows for the mapping of binding sites and the optimization of lead compounds. For example, by incorporating 4-cyanophenylalanine, a researcher can determine if an aromatic ring with an electron-withdrawing group at a specific position enhances or diminishes the peptide's activity. nih.gov This information is crucial for refining drug candidates to improve their potency and selectivity. chemimpex.com

Potential in Peptide-Based Drug Research

Peptide-based drugs represent a growing class of therapeutics, valued for their high specificity and potency, which often leads to fewer side effects compared to small molecule drugs. frontiersin.orgnih.gov However, natural peptides often suffer from poor metabolic stability, being quickly broken down by enzymes in the body. mdpi.com

Future Research Directions and Emerging Opportunities

Integration with Advanced Spectroscopic Techniques

The 4-cyanophenylalanine (pCNPhe) residue, introduced via Fmoc-DL-4-cyanophenylalanine, is an exceptional spectroscopic probe for investigating protein and peptide structure and dynamics. nih.gov Its utility stems from the unique properties of the nitrile (C≡N) group, which has a vibrational stretching mode in a region of the infrared (IR) spectrum that is free from interference by other natural amino acid signals. nih.govacs.org This allows for clear and unambiguous monitoring of the local environment.

Future research will likely focus on integrating this probe with more sophisticated spectroscopic methods. The sensitivity of the nitrile group's vibrational frequency to its local electric field and hydrogen-bonding environment makes it an ideal candidate for advanced vibrational spectroscopies. nih.govresearchgate.net

Key Research Thrusts:

Time-Resolved Spectroscopy: Application in time-resolved resonance Raman and femtosecond-to-picosecond 2D-IR spectroscopy can provide unprecedented detail on water dynamics and conformational changes in proteins on biologically relevant timescales. nih.govacs.org

Enhanced Sensitivity: The use of UV resonance Raman spectroscopy has been shown to lower the detection limit of pCNPhe to approximately 10 μM, a significant improvement over traditional IR studies, opening up a wider range of potential applications. nih.gov

Isotope Labeling: Synthesizing and incorporating isotopic variants of pCNPhe (e.g., containing 13C and/or 15N in the nitrile group) allows for the unambiguous assignment of vibrational modes and enables the simultaneous probing of multiple sites within a single protein. acs.org

Fluorescence Probing: The intrinsic fluorescence of pCNPhe, which is sensitive to solvent polarity and quenching by adjacent residues like selenomethionine (B1662878), can be further exploited. nih.govrsc.org Future work could involve designing novel Förster Resonance Energy Transfer (FRET) pairs with pCNPhe as a donor to measure molecular distances within and between biomolecules. nih.govrsc.org

| Spectroscopic Technique | Key Property of pCNPhe | Information Gained | Emerging Application |

|---|---|---|---|

| Infrared (IR) Spectroscopy | C≡N stretch in a clear spectral region (~2233 cm⁻¹) scispace.com | Local polarity, hydration, and electric fields nih.govrsc.org | 2D-IR spectroscopy for ultrafast protein dynamics |

| UV Resonance Raman | Signal enhancement with UV excitation (229-244 nm) nih.gov | High-sensitivity detection of local environment nih.gov | Studying protein dynamics in dilute solutions |

| Fluorescence Spectroscopy | Environment-sensitive quantum yield; FRET donor researchgate.netrsc.org | Protein folding, binding events, and molecular distances nih.govnih.gov | Developing novel FRET pairs for multi-distance tracking |

Development of Novel Bioconjugation Strategies

The site-specific incorporation of unnatural amino acids (UAAs) is a cornerstone of modern chemical biology, enabling the creation of precisely engineered protein conjugates for therapeutic and diagnostic purposes. nih.govacs.org this compound serves as the precursor for incorporating pCNPhe, whose nitrile group can act as a versatile chemical handle for subsequent modifications.

While often used as a passive probe, the cyano group is a reactive moiety that can be targeted for novel bioconjugation reactions. Future research is expected to move beyond its spectroscopic role and harness its chemical reactivity.

Potential Research Areas:

Bioorthogonal Chemistry: Developing new bioorthogonal reactions that specifically target the nitrile group. While reactions like 1,3-dipolar cycloadditions and various coupling reactions are established for other UAAs, dedicated strategies for the cyano group under physiological conditions remain an open area for innovation. acs.orgacs.org